2-cyano-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide
Overview
Description
2-cyano-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide is a compound belonging to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds . The presence of both carbonyl and cyano functional groups makes them highly reactive and versatile in organic synthesis .
Preparation Methods
The synthesis of 2-cyano-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often employ solvent-free reactions or the use of dimethylformamide (DMF) as a solvent .
Chemical Reactions Analysis
2-cyano-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in these reactions . Common reagents used in these reactions include alkyl cyanoacetates and active methylene reagents . Major products formed from these reactions are often heterocyclic compounds, such as oxopyridine derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamides have shown diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . In the industrial sector, these compounds are utilized in the production of functionalized chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-cyano-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide involves its reactivity due to the presence of carbonyl and cyano functional groups . These groups enable the compound to interact with various molecular targets and pathways, leading to the formation of heterocyclic compounds . The active hydrogen on the C-2 position plays a crucial role in its reactivity, allowing it to undergo condensation and substitution reactions .
Comparison with Similar Compounds
2-cyano-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide can be compared with other cyanoacetamide derivatives, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide . While both compounds share similar reactivity due to the presence of carbonyl and cyano groups, their unique substituents confer different biological activities and synthetic utilities . The presence of ethoxy and propoxy groups in this compound distinguishes it from other derivatives, potentially leading to unique applications in various fields .
Properties
IUPAC Name |
2-cyano-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-21-13-6-5-12(10-14(13)20-4-2)11-17-18-15(19)7-8-16/h5-6,10-11H,3-4,7,9H2,1-2H3,(H,18,19)/b17-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYYLQNHCYCPPB-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CC#N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC#N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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